The compound is often referenced in chemical databases and literature, with a specific focus on its potential as a pharmaceutical agent. It is cataloged under the CAS number 1342897-86-2, which helps in identifying it within chemical inventories and research contexts. The classification of this compound highlights its relevance in the synthesis of biologically active molecules, particularly those targeting neurological pathways.
The synthesis of (1R,5S)-rel-tert-Butyl 6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate can be approached through several synthetic routes, often involving the construction of the bicyclic framework followed by functionalization steps.
Technical parameters such as reaction temperature, time, and solvent choice are critical in optimizing yields and purity.
The molecular structure of (1R,5S)-rel-tert-Butyl 6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate features a complex bicyclic arrangement with specific stereochemistry denoted by (1R,5S).
The stereochemistry plays a crucial role in determining the compound's biological activity and interaction with biological targets.
(1R,5S)-rel-tert-Butyl 6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate can participate in various chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for (1R,5S)-rel-tert-Butyl 6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate primarily involves its interaction with neurotransmitter systems or receptors within biological systems.
Further studies are necessary to elucidate its precise mechanism and therapeutic potential.
The physical and chemical properties of (1R,5S)-rel-tert-Butyl 6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate include:
These properties are essential for determining its storage conditions and suitability for various applications.
(1R,5S)-rel-tert-Butyl 6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate has several potential applications:
The tert-butoxycarbonyl (Boc) group serves as a cornerstone in the synthesis of the 3-azabicyclo[3.2.0]heptane scaffold, providing critical protection for the secondary amine during functionalization. This bulky moiety shields the nitrogen atom from undesired nucleophilic attack or oxidation while enabling ring-forming reactions under strongly basic or acidic conditions. The Boc group’s stability during bicyclic core assembly is evidenced by its prevalence in intermediates like tert-butyl (1R,5S,6R)-rel-6-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS# 2307772-12-7), where it preserves stereochemical integrity during nucleophilic substitutions at C6 [1]. Crucially, the Boc group demonstrates orthogonal deprotection characteristics—typically cleaved by trifluoroacetic acid (TFA) without disturbing the bicyclic framework or amine functionalities at C6 or C1 positions. This selectivity facilitates sequential modification strategies essential for complex molecule construction [3].
Table 1: Comparative Analysis of Protecting Group Strategies in 3-Azabicyclo[3.2.0] Synthesis
Protecting Group | Deprotection Conditions | Compatibility with Bicyclic Core | Reported Purity in Final Intermediate |
---|---|---|---|
tert-Butyl carboxylate (Boc) | Mild acid (TFA, HCl) | High stability during ring formation | ≥95-97% [1] [3] |
Carbobenzyloxy (Cbz) | Hydrogenolysis | Moderate; may require Pd catalysis | Limited data |
Fluorenylmethyloxycarbonyl (Fmoc) | Base (piperidine) | Low; base-sensitive scaffolds | Not reported |
Achieving precise stereocontrol at the C6 position demands tailored methodologies due to the fused ring system’s conformational constraints. Two dominant approaches prevail:
The rel configuration designation signifies synthetic access to racemic mixtures, with chiral resolution or asymmetric synthesis required for enantiopure forms. X-ray crystallography confirms the endo-orientation of the C6 amino group in crystalline derivatives, a consequence of torsional strain minimization within the [3.2.0] bicycle [8].
Functionalization at C6 diverges into amino (NH₂) and aminomethyl (CH₂NH₂) pathways, each imparting distinct electronic and steric profiles to the scaffold:
Table 2: Structural and Synthetic Comparison of C6-Functionalized Derivatives
Parameter | C6-Amino Derivative | C6-Aminomethyl Derivative |
---|---|---|
Representative CAS | 273206-92-1 [2] | 2307772-12-7 [1] |
Molecular Formula | C₁₁H₂₀N₂O₂ [3] | C₁₂H₂₂N₂O₂ [1] |
Molecular Weight | 212.29 g/mol [3] | 226.32 g/mol [1] |
Key Synthetic Route | Curtius rearrangement of C6-acid | Reduction of C6-cyanide or oxime |
Topological Polar Surface Area (TPSA) | 55.56 Ų [2] | 41.57–55.56 Ų [1] [4] |
Bioavailability Prediction | High GI absorption, Non-BBB permeant [2] | Moderate GI absorption [4] |
The amino pathway (e.g., tert-butyl (1S,5R)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate, CAS# 1250884-66-2) offers a compact, polar terminus ideal for hydrogen bonding in target engagement [3]. Conversely, the aminomethyl pathway introduces a methylene spacer, enhancing conformational flexibility and hydrophobic interactions. This is exemplified by tert-butyl (1R,5S,6R)-rel-6-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS# 2307772-12-7), where the extended chain enables peptide coupling or Schiff base formation [1]. Synthetic accessibility favors the aminomethyl route via ketoacid decarboxylation or nitrile reduction, though the amino route provides superior metabolic stability in vivo [4].
The rel designation denotes racemic mixtures synthesized from achiral precursors, serving as critical starting points for chiral resolution or stereoselective transformations:
The rel configuration’s synthetic utility lies in its cost-effective access to both enantiomers for pharmacological profiling. However, absolute stereochemistry dictates target affinity—e.g., (1R,5S)-enantiomers show 10-100x greater activity in opioid receptor binding versus (1S,5R) counterparts. Computational modeling confirms enhanced target complementarity when the C6-amino group adopts the exo-orientation in (1R,5S) configurations [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: